molecular formula C10H8N4S B5578513 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5578513
M. Wt: 216.26 g/mol
InChI Key: BODCKPILFGWHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a thieno ring, a triazolo ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting target for researchers to explore its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Chemical Properties

This compound, also known as 3-ETHYL-5-METHYL-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE, has a linear formula of C13H14N4S and a molecular weight of 258.347 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Cancer Research

The compound is part of the 1,2,4-triazole moiety, which is included in many anticancer medications on the market . The addition of a 1,2,4-triazine moiety to the thienopyrimidine system is anticipated to significantly influence the cytotoxic activity .

CDK2 Inhibitors

Thioxo-pyrazolo derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed as novel CDK2 inhibitors . These derivatives have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines .

Pharmacological Activities

Triazolothiadiazine and its derivatives, which include the compound , have shown diverse pharmacological activities. These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Anticancer Agents

The compound has been used in the design of potent anti-cancer agents . The 1,2,4-triazole moiety is included in many anticancer medications on the market, such as vorozole, anastrozole, and letrozole .

Chemical Synthesis

The compound is used in chemical synthesis . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Mechanism of Action

Target of Action

The primary targets of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are currently under investigation. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are still being studied. It is believed that the compound may have an impact on several pathways, leading to downstream effects that could potentially be harnessed for therapeutic purposes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, which is a critical factor in its potential use as a therapeutic agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

properties

IUPAC Name

10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-2-6-7(3-1)15-10-8(6)9-13-12-5-14(9)4-11-10/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODCKPILFGWHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NN=CN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 6
9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

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